molecular formula C23H27N3O2 B1574340 GSK-2401502

GSK-2401502

Cat. No.: B1574340
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-2401502 (also known as Lipovaxin-MM) is a cancer vaccine and immunotherapy candidate developed through collaboration between Lipotek and GlaxoSmithKline (GSK). It is classified as an immunostimulant designed to target malignant melanoma, a severe form of skin cancer . The compound leverages liposomal technology to enhance antigen presentation and stimulate cytotoxic T-cell responses against tumor-associated antigens.

Properties

Molecular Formula

C23H27N3O2

Appearance

Solid powder

Synonyms

GSK2401502;  GSK-2401502;  GSK 2401502.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Key Development Milestones :

  • Phase I Trials: Completed in Australia (NCT01052142) for malignant melanoma, with the last reported update in 2018 .
  • Mechanism: Utilizes a liposomal delivery system to enhance immune recognition of melanoma cells, though the exact antigenic targets remain undisclosed .

Comparison with Similar Compounds

Table 1: Comparison of GSK-2401502 with Select GSK Compounds
Compound Class/Target Mechanism of Action Indication Development Phase
This compound Cancer vaccine/Immunostimulant Liposomal antigen delivery Malignant melanoma Phase I (Completed)
GSK-2485852 NS5B inhibitor Targets HCV RNA polymerase Hepatitis C virus (HCV) Preclinical/Phase I*
GSK-3008348 Integrin αvβ6 antagonist Inhibits fibrotic signaling Fibrosis-related diseases Preclinical
GSK-3484862 Undisclosed Undisclosed Undisclosed Early-stage development

Notes:

  • GSK-3008348: Targets integrin-mediated pathways, reflecting GSK’s diversification into fibrosis and oncology-adjacent areas .
Key Differentiators of this compound :

Therapeutic Class : Unlike small-molecule inhibitors (e.g., GSK-2485852), this compound is a biologic agent, relying on immune activation rather than direct enzymatic inhibition.

Research Findings and Challenges

  • Efficacy Data : Phase I trials demonstrated safety but lacked published efficacy metrics, a common hurdle in early-stage cancer vaccines .
  • Competitive Landscape: Broader competitors in melanoma immunotherapy (e.g., checkpoint inhibitors like pembrolizumab) overshadow this compound due to their advanced clinical validation and commercial availability.
  • Structural Analogues: No direct structural analogues are cited in the evidence. However, boronic acid derivatives (e.g., CAS 1046861-20-4) and other small molecules (e.g., CAS 1022150-11-3) listed in the evidence represent unrelated chemical entities, emphasizing the uniqueness of this compound’s biologic design.

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